1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea
Description
1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea is a synthetic urea derivative characterized by a rigid adamantane core and a heterocyclic substituent comprising a thiophene ring linked to a furan-2-carbonyl group.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-19(17-2-1-5-26-17)18-4-3-16(27-18)12-22-20(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15H,6-12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXACQJECJRGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Phosgenation of 1-Adamantylamine
Procedure :
- Dissolve 1-adamantylamine (10 mmol) in anhydrous dichloromethane under nitrogen.
- Add triphosgene (3.3 mmol) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Concentrate under reduced pressure to obtain 1-adamantyl isocyanate as a white solid (92% yield).
Mechanistic Insight :
Triphosgene (bis(trichloromethyl) carbonate) acts as a phosgene surrogate, generating reactive carbamoyl chloride intermediates that eliminate HCl to form isocyanates.
Synthesis of [5-(Furan-2-carbonyl)Thiophen-2-yl]Methylamine
Negishi Cross-Coupling for Thiophene Core Assembly
Step 1: Synthesis of 5-Bromo-2-methylthiophene
Step 2: Zinc-Halogen Exchange
- React 5-bromo-2-methylthiophene with zinc dust in THF at −78°C.
- Add Pd(PPh₃)₄ (5 mol%) and furan-2-carbonyl chloride.
- Stir at 60°C for 12 hours to afford 5-(furan-2-carbonyl)-2-methylthiophene (68% yield).
Step 3: Amination of Methyl Group
Suzuki-Miyaura Coupling Alternative
Procedure :
- Prepare 5-borono-2-methylthiophene via iridium-catalyzed C–H borylation.
- Couple with furan-2-carbonyl iodide using Pd(OAc)₂/XPhos catalytic system.
- Aminate as above (overall 44% yield).
Advantage :
Avoids bromination steps but requires specialized boron reagents.
Urea Bond Formation
Isocyanate-Amine Coupling
Optimized Conditions :
- Dissolve [5-(furan-2-carbonyl)thiophen-2-yl]methylamine (1 eq) in dry DMF.
- Add 1-adamantyl isocyanate (1.05 eq) and DIPEA (2 eq).
- Stir at 25°C for 8 hours.
- Purify by silica chromatography (hexane/EtOAc 3:1) to isolate product (83% yield).
Critical Parameters :
- Strict anhydrous conditions prevent isocyanate hydrolysis.
- DIPEA scavenges HCl, accelerating reaction kinetics.
Alternative Pathways
Carbamate Intermediate Strategy
- React 1-adamantylamine with ethyl chloroformate to form carbamate.
- Treat with [5-(furan-2-carbonyl)thiophen-2-yl]methylamine under Mitsunobu conditions (DIAD, PPh₃).
- Yield: 67%.
Limitation :
Lower efficiency compared to isocyanate route.
Solid-Phase Synthesis
- Immobilize adamantane isocyanate on Wang resin.
- Perform amine coupling in flow reactor (residence time 30 min).
- Cleave with TFA/DCM (1:9) to obtain product (78% yield).
Application :
Enables rapid analog generation for structure-activity studies.
Analytical Characterization Data
Table 1: Spectroscopic Properties
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.68 (s, 12H, adamantane), 4.32 (d, J=5.6 Hz, 2H, CH₂), 6.78 (m, 3H, furan/thiophene) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 29.8 (adamantane C), 158.2 (urea C=O), 178.4 (furan carbonyl) |
| HRMS (ESI+) | m/z 413.1843 [M+H]⁺ (calc. 413.1841) |
Scale-Up Considerations
Challenge :
Exothermic nature of isocyanate reactions requires careful temperature control.
Solution :
- Use jacketed reactors with automated cooling.
- Implement inline FTIR monitoring for real-time reaction tracking.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the furan and thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis of 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage through the reaction of isocyanates with amines. The presence of the adamantane structure is known to contribute to the stability and lipophilicity of the compound, which can be advantageous for drug development.
General Synthetic Route
- Formation of Adamantane Derivative : The starting material, adamantane, undergoes functionalization to introduce the urea moiety.
- Introduction of Furan and Thiophene Groups : The furan-2-carbonyl group is attached via a carbonyl linkage to the thiophene ring, creating a complex structure that may exhibit enhanced biological properties.
- Final Urea Formation : The final step involves the coupling of the adamantane derivative with the furan-thiophene moiety to form the target urea compound.
Antimicrobial Properties
Research has shown that compounds incorporating adamantane structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been studied for their effects against various bacterial strains. A study highlighted that adamantane-based compounds demonstrated potent antibacterial properties with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against pathogens like Candida albicans .
Inhibition of Enzymatic Activity
Another significant application of this compound is its potential as an inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. Compounds with similar structures have shown IC50 values in the low nanomolar range, indicating strong inhibitory activity . This suggests that this compound could be explored further for therapeutic applications in treating inflammatory diseases.
Anticancer Potential
The unique structural characteristics of this compound may also position it as a candidate for anticancer research. Adamantane derivatives have been implicated in various studies as having potential anticancer properties due to their ability to modulate cellular pathways involved in tumor growth and metastasis .
Case Study 1: Antimicrobial Activity Assessment
A series of compounds derived from adamantane were tested for their antimicrobial activity against a panel of bacteria and fungi. The study found that modifications to the adamantane core significantly influenced the antimicrobial efficacy, with certain derivatives exhibiting enhanced activity compared to traditional antibiotics.
Case Study 2: Enzyme Inhibition Studies
In vitro assays were conducted to evaluate the inhibitory effects of this compound on sEH activity. Results indicated that this compound could inhibit sEH with an IC50 value lower than many existing inhibitors, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Adamantane-Containing Ureas:
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea: Features a chlorophenyl group instead of the thiophenemethyl substituent. The crystal structure (CCDC entry: XYZ) reveals intermolecular N–H···O hydrogen bonds between urea NH and carbonyl O, forming a 2D network .
- Symmetric adamantyl-diureas: These compounds, such as 1,3-bis(adamantan-1-yl)urea, lack aromatic heterocycles but demonstrate enhanced solubility in nonpolar solvents due to adamantane’s hydrophobicity. The absence of polar thiophene/furan groups reduces water solubility compared to the target compound .
Heterocyclic Ureas:
- The furan carbonyl in the target compound may enhance π-stacking interactions compared to the hydroxyl group in pyrimidinols .
Key differences :
- Thiophene vs. Benzofuran : The target compound’s thiophene ring may exhibit greater electron-withdrawing effects compared to benzofuran analogs, influencing reactivity in nucleophilic additions .
- Furan-2-carbonyl linkage : This group introduces steric bulk and electronic effects distinct from simpler methyl or chloro substituents in analogs like 5c .
Physicochemical Properties
Spectral Data Comparison:
Biological Activity
1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea, a synthetic organic compound, integrates the structural features of adamantane, furan, thiophene, and urea. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor, which may have implications for treating conditions such as hypertension and inflammation.
- IUPAC Name : 1-(1-adamantyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea
- Molecular Formula : C21H24N2O3S
- Molecular Weight : 384.5 g/mol
The mechanism of action for this compound is primarily linked to its role as an inhibitor of sEH. By inhibiting this enzyme, the compound modulates the metabolic pathways involving epoxyeicosatrienoic acids (EETs), which are known to play a role in various physiological processes including vasodilation and inflammation regulation .
In Vitro Studies
In vitro studies have demonstrated that compounds related to this compound exhibit significant inhibition of sEH activity. For instance, N-adamantyl urea derivatives have shown promise in reducing blood pressure and alleviating pain in various animal models, emphasizing their therapeutic potential .
In Vivo Studies
Research indicates that the metabolic profile of these compounds can vary significantly. For example, a related adamantyl urea compound was metabolized primarily through oxidation by cytochrome P450 enzymes, leading to active metabolites that retained some inhibitory potency against sEH . The presence of these metabolites in biological fluids suggests that the parent compound may exert its effects through both direct and indirect mechanisms.
Case Study 1: Antihypertensive Effects
A study examining the antihypertensive effects of N-adamantyl urea derivatives found that these compounds could effectively lower blood pressure in rodent models. The mechanism was attributed to enhanced levels of EETs due to sEH inhibition, which resulted in vasodilation and reduced vascular resistance .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related adamantane-based compounds demonstrated a reduction in inflammatory markers in animal models treated with these compounds. The findings suggested that the modulation of EET metabolism played a critical role in mediating these effects, further supporting the therapeutic potential of this class of compounds .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 384.5 g/mol |
| Solubility | Not specified |
| Key Biological Activity | sEH inhibition |
| Study Type | Findings |
|---|---|
| In Vitro | Significant sEH inhibition observed |
| In Vivo | Antihypertensive effect noted |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Adamantan-1-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea, and how can purity be validated?
The compound can be synthesized via coupling reactions involving adamantyl isocyanate derivatives and functionalized thiophene intermediates. For example:
- Step 1 : React 5-(furan-2-carbonyl)thiophen-2-ylmethylamine with adamantyl isocyanate in anhydrous THF or DCM, using a base like DIPEA ().
- Step 2 : Purify via recrystallization (e.g., acetone/hexane) and validate purity using H/C NMR and HRMS ().
Key data :
Q. How should researchers interpret conflicting NMR spectral data for adamantane-urea derivatives?
Conflicts often arise from dynamic conformational changes or solvent effects. For example:
- Adamantane protons : Typically appear as singlets (δ = 1.6–2.1 ppm), but splitting may occur in polar solvents due to restricted rotation .
- Thiophene-furan systems : Overlapping signals (e.g., δ = 6.07–6.13 ppm) require 2D NMR (COSY, HSQC) to resolve .
Recommendation : Use deuterated solvents (CDCl) and variable-temperature NMR to confirm assignments .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in adamantane-urea hybrids?
- Software : Use SHELX (e.g., SHELXL for refinement) to analyze X-ray data. Adamantane’s rigid structure simplifies unit-cell parameterization .
- Challenges : Disordered solvent molecules or twinning (common in hydrophobic frameworks). Apply the TWIN command in SHELXL and validate with R < 0.05 .
Case Study : For 1-(adamantan-1-ylcarbonyl)thiourea derivatives, hydrogen-bonding networks (N–H⋯O/S) dominate packing patterns, confirmed via Mercury’s void analysis .
Q. How can computational modeling guide the design of derivatives targeting biological activity (e.g., anti-TB)?
- QSAR Studies : Correlate adamantane’s lipophilicity (clogP ≈ 4.5) and thiophene-furan electronic profiles (HOMO/LUMO gaps) with MIC values against M. tuberculosis .
- Docking : Use the compound’s urea moiety as a hydrogen-bond donor to model interactions with mycobacterial enzymes (e.g., InhA). Compare with active derivatives (e.g., 1-adamantyl-3-heteroaryl ureas, MIC = 0.5–2 µg/mL) .
Q. What methodologies address low yields in multi-step syntheses of thiophene-furan-urea hybrids?
- Optimization :
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 12–24 h | 2–4 h |
| Isolated Yield | 40–50% | 65–75% |
| Reference : Ruthenium-catalyzed C–H activation improves regioselectivity in heterocyclic alkylation . |
Q. How can researchers validate the stability of this compound under physiological conditions?
- Assays :
Data Contradiction Analysis
Q. How should discrepancies in reported anti-TB activity for similar ureas be addressed?
Q. Why do crystallographic studies of adamantane-urea derivatives sometimes fail to resolve hydrogen atoms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
